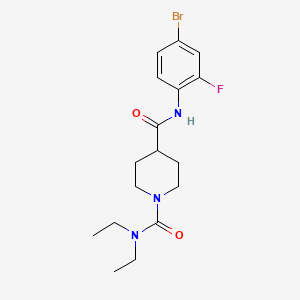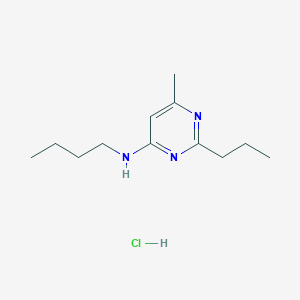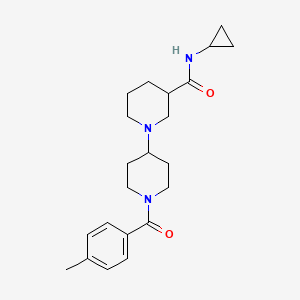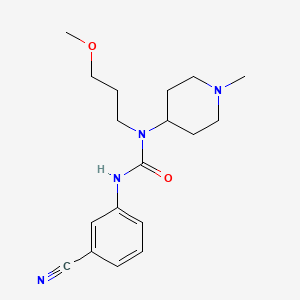
N~4~-(4-bromo-2-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-(4-bromo-2-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, also known as compound X, is a novel chemical compound that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has shown promising results in preclinical studies.
Aplicaciones Científicas De Investigación
Compound X has been studied extensively for its potential therapeutic applications. It has been found to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, it has also shown promising results as a potential treatment for depression and anxiety disorders.
Mecanismo De Acción
The exact mechanism of action of N~4~-(4-bromo-2-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide X is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as serotonin and dopamine. It has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
In preclinical studies, this compound X has been shown to possess significant anti-inflammatory and analgesic properties. It has also been found to reduce anxiety and depression-like behaviors in animal models. Additionally, it has been shown to have minimal toxicity and does not produce any significant side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N~4~-(4-bromo-2-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide X in lab experiments is its significant anti-inflammatory and analgesic properties. This makes it a potential candidate for the treatment of chronic pain and inflammation. Additionally, it has also shown promising results as a potential treatment for depression and anxiety disorders. However, one of the limitations of using this compound X in lab experiments is its low yield in the synthesis method, which makes it difficult to obtain large quantities for further studies.
Direcciones Futuras
There are several future directions for research on N~4~-(4-bromo-2-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide X. One of the areas of research could be to further elucidate its mechanism of action and identify potential targets for its therapeutic applications. Additionally, further studies could be conducted to investigate its efficacy in treating chronic pain and inflammation, as well as its potential use in treating other neurological disorders such as Parkinson's disease and Alzheimer's disease. Furthermore, research could be conducted to optimize the synthesis method to improve the yield of this compound X and make it more readily available for further studies.
Conclusion:
In conclusion, this compound X is a novel chemical this compound that has shown promising results in preclinical studies for its potential therapeutic applications. Its significant anti-inflammatory and analgesic properties make it a potential candidate for the treatment of chronic pain and inflammation. Additionally, it has also shown promising results as a potential treatment for depression and anxiety disorders. Further research is needed to fully understand its mechanism of action and identify potential targets for its therapeutic applications.
Métodos De Síntesis
The synthesis of N~4~-(4-bromo-2-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide X involves the reaction of 4-bromo-2-fluoroaniline with diethyl malonate in the presence of sodium hydride and a catalytic amount of tetrabutylammonium iodide. The resulting intermediate is then treated with piperidine and acetic anhydride to obtain the final product. The yield of this synthesis method is reported to be around 50%.
Propiedades
IUPAC Name |
4-N-(4-bromo-2-fluorophenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrFN3O2/c1-3-21(4-2)17(24)22-9-7-12(8-10-22)16(23)20-15-6-5-13(18)11-14(15)19/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNHCIPBYZPCCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(benzyloxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5359402.png)
![(3-hydroxy-6-oxo-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-2-yl)methyl benzoate](/img/structure/B5359408.png)

![1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-methylpiperidine](/img/structure/B5359427.png)
![2-[4-(methylthio)benzylidene]quinuclidin-3-ol](/img/structure/B5359435.png)
![3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5359438.png)
![N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)indane-1-carboxamide](/img/structure/B5359443.png)

![3-[2-(4-fluorophenyl)ethyl]-1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5359470.png)
![1-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]-4-azepanamine](/img/structure/B5359482.png)

![3-methoxy-4-[3-(4-methoxy-1,2,5-oxadiazol-3-yl)-1-propyl-2-triazen-1-yl]-1,2,5-oxadiazole](/img/structure/B5359491.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5359499.png)
